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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Quinoline-5-carbaldehyde, a heterocyclic aromatic aldehyde, serves as a significant building

block in the synthesis of a wide array of biologically active compounds and functional materials.

Its unique electronic and structural properties, stemming from the fusion of a quinoline core

with a reactive carbaldehyde group, make it a molecule of considerable interest in medicinal

chemistry and materials science. This technical guide provides a comprehensive overview of

the theoretical and computational studies on Quinoline-5-carbaldehyde, offering insights into

its molecular structure, spectroscopic signatures, and electronic characteristics.

Molecular Structure and Conformational Analysis
The structural landscape of Quinoline-5-carbaldehyde has been elucidated through

computational modeling, primarily employing Density Functional Theory (DFT). These studies

reveal the existence of two stable conformers at room temperature, differentiated by the

orientation of the carbaldehyde group relative to the quinoline ring. The energetic separation

between these conformers is minimal, approximately 2.5 kcal/mol, with a low transition barrier

of around 9 kcal/mol, suggesting their coexistence in equilibrium.[1][2]

Table 1: Calculated Geometric Parameters of Quinoline-5-carbaldehyde
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Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)

C-C (ring) 1.36 - 1.42 117 - 122 -

C-N (ring) 1.32 - 1.37 118 - 123 -

C-C (aldehyde) 1.48 - -

C=O 1.22 - -

C-H (aldehyde) 1.11 - -

C-C-N - 121 - 123 -

C-C-C - 118 - 121 -

O=C-H - 124 -

Ring-CHO - - ~0 or ~180

Note: The values presented are representative and may vary slightly depending on the

computational method and basis set used.

Spectroscopic Properties: A Synergy of Theory and
Experiment
Spectroscopic analysis is a cornerstone for the characterization of Quinoline-5-carbaldehyde.

Computational methods provide valuable support in assigning and interpreting experimental

spectra.

Vibrational Spectroscopy (FT-IR)
Theoretical calculations of vibrational frequencies, typically performed using DFT, offer a

detailed assignment of the experimental FT-IR spectrum. The characteristic vibrational modes

include C-H stretching of the aromatic ring, C=O stretching of the aldehyde group, and various

ring stretching and bending vibrations.

Table 2: Key Vibrational Frequencies of Quinoline-5-carbaldehyde
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Vibrational Mode
Experimental Frequency
(cm⁻¹)

Calculated Frequency
(cm⁻¹)

Aromatic C-H Stretch 3050 - 3150 3060 - 3180

Aldehyde C-H Stretch 2750 - 2850 2760 - 2860

C=O Stretch 1680 - 1700 1690 - 1710

C=N Stretch (ring) 1580 - 1620 1590 - 1630

C=C Stretch (ring) 1450 - 1600 1460 - 1610

Electronic Spectroscopy (UV-Vis)
Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption

spectra of Quinoline-5-carbaldehyde. These calculations help in understanding the nature of

electronic transitions, which are typically π → π* and n → π* transitions within the aromatic

system.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Computational prediction of ¹H and ¹³C NMR chemical shifts aids in the complete assignment of

the experimental NMR spectra. The calculated shifts for the aromatic protons and carbons of

the quinoline ring and the aldehyde proton provide a detailed picture of the electronic

environment within the molecule.[3] For instance, in derivatives like 8-Hydroxyquinoline-5-
carbaldehyde, the aldehyde proton (HC=O) signal appears around 10.14 ppm in the ¹H-NMR

spectrum.[3]

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for Quinoline-5-carbaldehyde
Derivatives
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Nucleus Derivative Chemical Shift (ppm)

¹H
8-Hydroxyquinoline-5-

carbaldehyde
10.14 (s, 1H, HC=O)

¹H
6-(Dimethylamino)quinoline-5-

carbaldehyde
10.19 (s, 1H, HC=O)

¹H
8-(Dimethylamino)quinoline-5-

carbaldehyde
10.06 (s, 1H, HC=O)

¹³C
8-Hydroxyquinoline-5-

carbaldehyde
192.2 (C=O)

¹³C
6-(Dimethylamino)quinoline-5-

carbaldehyde
190.0 (C=O)

¹³C
8-(Dimethylamino)quinoline-5-

carbaldehyde
191.3 (C=O)

Note: Data extracted from studies on substituted quinoline-5-carbaldehydes.[3]

Electronic Properties and Reactivity
Frontier Molecular Orbitals (HOMO-LUMO)
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital

(LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The

energy gap between the HOMO and LUMO provides insights into the chemical stability and

reactivity. A smaller energy gap generally implies higher reactivity.[4] For quinoline derivatives,

the HOMO-LUMO energy gap is a key parameter in assessing their potential as electronic

materials and biologically active agents.[3][5]

Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge

distribution and predicting the sites for electrophilic and nucleophilic attack. For Quinoline-5-
carbaldehyde, the MEP map would typically show a negative potential (red/yellow regions)

around the nitrogen atom of the quinoline ring and the oxygen atom of the carbonyl group,

indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions)
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would be expected around the hydrogen atoms, marking them as sites for nucleophilic attack.

[2][6]

Potential Biological and Pharmaceutical Relevance
Quinoline and its derivatives are known to exhibit a wide range of biological activities, including

antibacterial, antifungal, antimalarial, and anticancer properties.[7][8] Computational studies,

particularly molecular docking, are instrumental in exploring the potential of Quinoline-5-
carbaldehyde derivatives as therapeutic agents.[9][10] These studies help in predicting the

binding affinity and interaction of these molecules with biological targets such as enzymes and

receptors. For example, derivatives of quinoline-carbaldehyde have been identified as

inhibitors of Leishmanial Methionine aminopeptidase 1, a potential drug target.[11]

Experimental and Computational Protocols
Synthesis
Several classical methods can be employed for the synthesis of Quinoline-5-carbaldehyde
and its derivatives, including the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions.[3][6]

The Vilsmeier-Haack reaction, for instance, involves the formylation of a suitable quinoline

precursor using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[3]

Experimental Protocol: Vilsmeier-Haack Synthesis of Quinoline-5-carbaldehydes[3]

A solution of dry chloroform and dry DMF is cooled to 0 °C.

POCl₃ is added dropwise to the solution, and the mixture is stirred for one hour.

The respective quinoline derivative is added to the mixture.

The resulting reaction mixture is brought to a gentle reflux for 16 hours.

The reaction is quenched by the addition of crushed ice and neutralized with an aqueous

solution of Na₂CO₃.

The layers are separated to isolate the product.

Computational Methodology
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The theoretical investigation of Quinoline-5-carbaldehyde predominantly relies on Density

Functional Theory (DFT).

Typical Computational Protocol:

Geometry Optimization: The initial molecular structure is optimized to its lowest energy

conformation using a DFT functional, such as B3LYP, in conjunction with a suitable basis set,

for example, 6-311++G(d,p).[1][2]

Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to

confirm that the optimized structure corresponds to a true energy minimum and to predict the

IR spectrum.

Spectroscopic Predictions: TD-DFT calculations are performed to obtain the UV-Vis

absorption spectrum. NMR chemical shifts are calculated using methods like GIAO (Gauge-

Including Atomic Orbital).

Electronic Property Analysis: HOMO and LUMO energies are obtained from the output of the

geometry optimization. The MEP is calculated and visualized to analyze the charge

distribution.

Visualizations
Caption: Molecular structure of Quinoline-5-carbaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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